molecular formula C16H11ClN4O3 B2955495 N-(2-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide CAS No. 321570-83-6

N-(2-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide

Cat. No.: B2955495
CAS No.: 321570-83-6
M. Wt: 342.74
InChI Key: MVZSRZKWAPSVCP-UHFFFAOYSA-N
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Description

The compound “N-(2-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide” is a complex organic molecule. It contains a pyrazole ring, which is a type of azole with a five-membered ring of three carbon atoms and two adjacent nitrogen atoms . Pyrazoles are known for their diverse pharmacological effects .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazoles are generally synthesized by the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Substituted pyrazoles can be prepared by condensation of 1,3-diketones with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a nitro group, a carboxamide group, and a chlorophenyl group. The exact structure would need to be determined through techniques such as X-ray diffraction, UV–Vis, FTIR, 1H-NMR, 13C-NMR, and two-dimensional NMR experiments .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazoles can undergo a variety of reactions, including reactions with potassium borohydride to form a class of ligands known as scorpionates .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Pyrazoles are generally weak bases, with a pKb of around 11.5 .

Scientific Research Applications

Antitumor Applications

Research has demonstrated the potential of related compounds in antitumor applications. For instance, benzothiazole derivatives, which share a structural resemblance to N-(2-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide, have been synthesized and shown to exhibit potent antitumor activities. These derivatives were designed based on a precursor molecule known for its selective cytotoxicity against tumorigenic cell lines, indicating the compound's relevance in developing antitumor agents (Yoshida et al., 2005).

Antibacterial and Antimycobacterial Screening

The compound and its derivatives have been evaluated for their antimicrobial properties. Studies on N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives revealed promising antitubercular activity against Mycobacterium tuberculosis, highlighting the potential of such compounds in the treatment of tuberculosis (Nayak et al., 2016).

Molecular Interaction Studies

The interaction of related compounds with biological receptors has been a subject of study. For example, the molecular interaction of an antagonist with the CB1 cannabinoid receptor was thoroughly investigated using computational methods, contributing to the understanding of receptor-ligand interactions and the development of receptor-specific drugs (Shim et al., 2002).

Structural and Computational Analysis

Compounds structurally related to this compound have been analyzed for their crystal structures and molecular interactions. Such studies include X-ray crystallography and computational modeling to understand the structural basis of their biological activities and physicochemical properties, which are crucial for the rational design of new compounds with enhanced activity and selectivity (Kant et al., 2012).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical process in which this compound is involved. Pyrazole derivatives have been shown to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Future Directions

Pyrazole derivatives are of interest in the development of new drugs due to their diverse pharmacological effects . Future research could involve the synthesis and testing of various substituted pyrazole compounds, including “N-(2-chlorophenyl)-3-nitro-4-(1H-pyrazol-1-yl)benzenecarboxamide”.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-nitro-4-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN4O3/c17-12-4-1-2-5-13(12)19-16(22)11-6-7-14(15(10-11)21(23)24)20-9-3-8-18-20/h1-10H,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZSRZKWAPSVCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)N3C=CC=N3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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